molecular formula C13H16N2O4S B13357769 2-Morpholino-2-oxoethyl 2-(methylthio)nicotinate

2-Morpholino-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13357769
M. Wt: 296.34 g/mol
InChI Key: ACCJQYMTIDUGKO-UHFFFAOYSA-N
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Description

2-Morpholino-2-oxoethyl 2-(methylthio)nicotinate is a compound that features a morpholine ring, a nicotinate moiety, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-2-oxoethyl 2-(methylthio)nicotinate typically involves the reaction of 2-(methylthio)nicotinic acid with morpholine and an appropriate esterifying agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Alkylated or acylated morpholine derivatives

Scientific Research Applications

2-Morpholino-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-Morpholino-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The morpholine ring can inhibit certain enzymes by binding to their active sites, while the nicotinate moiety can modulate cellular signaling pathways. The methylthio group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(methylthio)-2-morpholinopropiophenone
  • 2-Morpholino-2-oxoethyl 2-(methylthio)propionate

Uniqueness

2-Morpholino-2-oxoethyl 2-(methylthio)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nicotinate moiety differentiates it from other morpholine derivatives, providing unique interactions with biological targets and potential therapeutic applications.

Properties

Molecular Formula

C13H16N2O4S

Molecular Weight

296.34 g/mol

IUPAC Name

(2-morpholin-4-yl-2-oxoethyl) 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C13H16N2O4S/c1-20-12-10(3-2-4-14-12)13(17)19-9-11(16)15-5-7-18-8-6-15/h2-4H,5-9H2,1H3

InChI Key

ACCJQYMTIDUGKO-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)N2CCOCC2

Origin of Product

United States

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